Methyl 3-(benzyloxy)cyclobutanecarboxylate
Description
Significance of Strained Ring Systems in Chemical Design
Strained ring systems are a cornerstone of modern chemical design, offering unique structural and reactive properties that are not accessible with unstrained, open-chain analogues. bldpharm.com Ring strain arises from the deviation of bond angles and torsional angles from their ideal values, leading to an increase in the molecule's potential energy. bldpharm.commdpi.com In organic chemistry, this instability is particularly pronounced in small rings like cyclopropanes and cyclobutanes, whose internal bond angles are significantly compressed compared to the ideal tetrahedral angle of approximately 109.5°. mdpi.comresearchgate.net
This inherent strain is not a flaw but a feature that chemists can strategically exploit. The stored potential energy within these rings can be harnessed to drive chemical transformations, such as ring-opening reactions, which are often highly exergonic and proceed with low activation energies. mdpi.comsigmaaldrich.cn For cyclobutane (B1203170), the strain results from a combination of angle strain due to its compressed C-C-C bonds and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. researchgate.netsigmaaldrich.cn To alleviate some of this torsional strain, the cyclobutane ring adopts a puckered or "folded" conformation rather than being perfectly planar. sigmaaldrich.cnorgsyn.org This non-planar, three-dimensional structure is a key characteristic that influences how these molecules interact with biological targets. orgsyn.orgsmolecule.com The ability to balance the inherent instability of the ring with the desired reactivity and three-dimensional shape is a critical aspect of contemporary molecular design. sigmaaldrich.com
Overview of Cyclobutane-Containing Scaffolds in Target Molecules
The unique structural properties of the cyclobutane ring have made it an increasingly popular scaffold in the design of bioactive molecules and pharmaceuticals. smolecule.comchemicalbook.com A significant trend in modern medicinal chemistry is the move away from flat, aromatic structures toward more three-dimensional, sp³-rich molecules—a concept often termed "escaping from flatland". chemicalbook.comresearchgate.net Cyclobutane derivatives are ideal for this purpose, providing a rigid, non-planar core. chemicalbook.com
This rigidity is a major advantage in drug design. Flexible molecules often pay an "entropic penalty" when they bind to a protein because their rotational freedom is lost. smolecule.com By incorporating a cyclobutane scaffold, a molecule's conformation can be pre-organized or restricted, reducing this penalty and potentially leading to stronger binding affinity. smolecule.comchemicalbook.com Furthermore, these scaffolds can serve as metabolically stable bioisosteres for other groups, such as alkenes or larger rings, preventing unwanted cis/trans isomerization or blocking sites of metabolism. smolecule.com
The cyclobutane motif is found in a number of natural products, including pentacycloanammoxic acid, a remarkable ladder-like molecule composed of five fused cyclobutane rings found in certain bacteria. orgsyn.orgchemicalbook.com In pharmaceuticals, the cyclobutane core is a key structural feature in drugs such as the FDA-approved oral medication abrocitinib. sigmaaldrich.cn
Historical Context of Cyclobutane Synthesis Methodologies
The synthesis of cyclobutanes has been a long-standing challenge and area of innovation in organic chemistry. The first reported synthesis of the parent cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce, who performed a hydrogenation of cyclobutene (B1205218). chemicalbook.com However, the historical bedrock of cyclobutane synthesis lies in cycloaddition reactions.
One of the earliest discoveries in this area dates back to 1877, when Liebermann observed the dimerization of thymoquinone (B1682898) upon exposure to sunlight, which was later identified as a [2+2] photocycloaddition—the formation of a cyclobutane ring from two alkene units. google.com Another landmark was the discovery of the intramolecular enone [2+2] photocycloaddition by Ciamician and Silber in 1908. google.com These photochemical methods, which often involve the excitation of a substrate to a triplet state, have become a primary strategy for constructing cyclobutane rings. orgsyn.org
Over the decades, the synthetic chemist's toolkit has expanded significantly. Besides photochemical approaches, methods such as transition-metal-catalyzed [2+2] cycloadditions and the dehalogenation of 1,4-dihalobutanes have been developed. orgsyn.orgchemicalbook.com The continuous evolution of these synthetic methods has made complex cyclobutane derivatives more accessible, fueling their exploration in fields like drug discovery and materials science. smolecule.com
Role of Cyclobutane Derivatives as Key Intermediates
Beyond their direct incorporation into final target molecules, cyclobutane derivatives are highly prized as versatile synthetic intermediates. sigmaaldrich.comachemblock.com Their utility stems directly from the ring strain discussed previously. This strain, while providing stability for handling under normal laboratory conditions, makes the ring susceptible to cleavage under a variety of reaction conditions, including acid, base, heat, or light. achemblock.com
This controlled ring-opening is a powerful synthetic strategy. Chemists can design cyclobutane intermediates that, when opened, reveal functional groups in specific spatial arrangements or trigger skeletal rearrangements to form more complex molecular architectures that would be difficult to assemble otherwise. achemblock.com Because of this latent reactivity, they are sometimes referred to as "overbred intermediates"—molecules that contain a high degree of structural information and potential energy that can be released in a controlled manner to drive the synthesis forward. chemicalbook.com Their application as key building blocks has been demonstrated in the stereoselective synthesis of diverse products such as chiral surfactants, organogelators, and metal cation ligands. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenylmethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCRJLYEZUUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965355, DTXSID101218003 | |
| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5107-93-7, 84182-50-3 | |
| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of Methyl 3 Benzyloxy Cyclobutanecarboxylate
Retrosynthetic Analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary target can be disconnected at the ester and ether functionalities, leading back to simpler, more readily available starting materials.
One logical disconnection is the ester group, which points to 3-(benzyloxy)cyclobutanecarboxylic acid as an immediate precursor. This acid can be further simplified by disconnecting the benzyloxy group, leading to a 3-hydroxycyclobutanecarboxylic acid derivative. Alternatively, the cyclobutane (B1203170) ring itself can be the subject of disconnection.
A key intermediate in many cyclobutane syntheses is a cyclobutanone (B123998). Therefore, a plausible retrosynthetic pathway involves the conversion of a ketone to the target ester. This could be achieved through various methods, such as a Baeyer-Villiger oxidation followed by esterification, or through the addition of a one-carbon unit (e.g., via a Wittig reaction or cyanation) to a ketone precursor like 3-(benzyloxy)cyclobutanone (B149166), followed by transformation of the introduced functional group into the methyl ester.
Another approach considers the formation of the cyclobutane ring as a key step. This could involve a [2+2] cycloaddition reaction or a ring-closing metathesis. For instance, a substituted alkene could be reacted with a ketene (B1206846) or another suitable two-carbon component.
Considering these possibilities, the most common and practical approaches often converge on the use of a pre-formed cyclobutane precursor, such as 3-(benzyloxy)cyclobutanone or a cyclobutanedicarboxylate derivative, which are then further functionalized.
Precursor Compounds and Starting Materials
The synthesis of this compound relies on the availability of key precursor compounds. The following sections detail the synthesis and significance of these starting materials.
3-(Benzyloxy)cyclobutanone as a Key Precursor
3-(Benzyloxy)cyclobutanone is a pivotal intermediate in the synthesis of the target molecule. Its synthesis can be achieved through several routes. One common method involves the [2+2] cycloaddition of benzyl (B1604629) vinyl ether with dichloroketene (B1203229), generated in situ from trichloroacetyl chloride. The resulting dichlorocyclobutanone is then dechlorinated using a reducing agent like zinc powder in acetic acid to yield 3-(benzyloxy)cyclobutanone. google.com A patent describes a five-step synthesis starting from a halogenated methyl benzene, involving etherification, halogenation, elimination, ring closure, and dechlorination to produce 3-(benzyloxy)-1-cyclobutanone with a high yield. google.com Another patented method starts from 1,3-dibromo-2,2-dimethoxypropane (B40201) and diisopropyl malonate to form a cyclobutane intermediate, which is then converted to 3-oxocyclobutanecarboxylic acid. This is followed by a Hunsdiecker reaction and nucleophilic substitution with benzyl alcohol to give the desired ketone. google.com
| Starting Material(s) | Key Reagents | Product | Reported Yield | Reference |
| Benzyl vinyl ether, Trichloroacetyl chloride | Zn-Cu couple | 3-(Benzyloxy)cyclobutanone | 50% | acs.org |
| Halogenated methyl benzene | Multiple steps | 3-(Benzyloxy)cyclobutanone | High | google.com |
| 1,3-Dibromo-2,2-dimethoxypropane, Diisopropyl malonate | Multiple steps | 3-(Benzyloxy)cyclobutanone | - | google.com |
| benzyloxy-2,2-dichloro cyclobutanone | Zinc powder, Acetic acid | 3-(benzyloxy)-1-cyclobutanone | 84-88% | google.com |
Cyclobutane-1,1-dicarboxylate Derivatives
Diethyl 1,1-cyclobutanedicarboxylate is another valuable precursor. It can be synthesized via the alkylation of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base such as sodium ethoxide. orgsyn.org The reaction involves a double alkylation to form the cyclobutane ring. A similar procedure using dimethyl malonate and 1,2-dibromoethane (B42909) in the presence of a phase-transfer catalyst can yield dimethyl 1,1-cyclopropanedicarboxylate. google.com While not the direct target, this highlights the general applicability of malonic ester chemistry for the synthesis of cycloalkane dicarboxylates. The resulting diester can then be selectively hydrolyzed and decarboxylated to afford a cyclobutanecarboxylic acid derivative.
| Starting Material(s) | Key Reagents | Product | Reported Yield | Reference |
| Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | - | orgsyn.org |
| Diethyl malonate, 1,3-Dibromoethane, K2CO3 | Tetrabutylammonium bromide | Diethyl 1,1-cyclobutanedicarboxylate | 89% | chemicalbook.com |
Methyl Coumalate as a Starting Material for Cyclobutanedicarboxylates
An alternative and elegant approach to cyclobutane systems involves the photochemical rearrangement of pyrones. Specifically, methyl coumalate can undergo a photochemical 4π electrocyclization upon irradiation with ultraviolet light to form a bicyclic photopyrone intermediate. acs.org This intermediate can then be reduced to yield a 1,3-cyclobutanedicarboxylate derivative. acs.org This method offers a pathway to 1,3-disubstituted cyclobutanes, which can be further elaborated.
| Starting Material | Key Transformation | Intermediate/Product | Reference |
| Methyl Coumalate | Photochemical 4π electrocyclization | Photopyrone intermediate | acs.org |
3-(Bromomethyl)cyclobutanone (B1337481) and its Ketal
For syntheses requiring the introduction of a functionalized side chain, 3-(bromomethyl)cyclobutanone is a useful intermediate. An efficient synthesis of its ketal, 3-(bromomethyl)cyclobutanone ketal, has been reported. researchgate.net The protection of the ketone as a ketal is crucial to prevent side reactions during subsequent transformations. The synthesis of acetals and ketals is generally achieved by reacting the carbonyl compound with an alcohol or diol under acidic catalysis. mdpi.com The bromomethyl group can be introduced through various methods, often involving the conversion of a corresponding hydroxymethyl group.
Synthetic Routes to this compound
With the key precursors in hand, several synthetic routes can be envisioned to arrive at the target molecule, this compound.
One of the most direct routes starts from 3-(benzyloxy)cyclobutanone . A common strategy to convert a ketone to a one-carbon-extended ester is through the use of a Horner-Wadsworth-Emmons reagent, such as triethyl phosphonoacetate. The resulting α,β-unsaturated ester can then be reduced, for example by catalytic hydrogenation, to the saturated ester.
Alternatively, cyanation of 3-(benzyloxy)cyclobutanone would yield the corresponding cyanohydrin. This can be followed by dehydration to the α,β-unsaturated nitrile, which can then be hydrolyzed to the carboxylic acid and subsequently esterified. A more direct route from the cyanohydrin would involve hydrolysis and esterification in one pot.
Another plausible route involves the Reformatsky reaction . Reacting 3-(benzyloxy)cyclobutanone with a zinc enolate of a methyl haloacetate (e.g., methyl bromoacetate) would lead to a β-hydroxy ester. Subsequent dehydration and reduction would afford the target compound.
Starting from diethyl 1,1-cyclobutanedicarboxylate , a selective mono-hydrolysis and decarboxylation would yield ethyl cyclobutanecarboxylate. The introduction of the 3-benzyloxy group at this stage is more challenging and would likely involve a multi-step process, potentially including a radical bromination at the 3-position followed by nucleophilic substitution with benzyl alcohol. A more controlled approach would be to introduce the functionality at an earlier stage.
The use of methyl coumalate leads to a 1,3-dicarboxylate system. acs.org This would require selective functionalization and removal of one of the ester groups, which can be synthetically complex.
A summary of a potential synthetic sequence from 3-(benzyloxy)cyclobutanone is presented below:
| Precursor | Reagents | Intermediate(s) | Final Product |
| 3-(Benzyloxy)cyclobutanone | 1. (EtO)2P(O)CH2CO2Me, NaH 2. H2, Pd/C | Methyl 3-(benzyloxy)cyclobutylideneacetate | This compound |
This route offers a clear and feasible pathway to the target molecule, leveraging well-established synthetic transformations.
Esterification Reactions
Esterification is a fundamental process for the synthesis of this compound. This reaction typically involves the conversion of a carboxylic acid to an ester.
One common method is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org In the context of synthesizing this compound, this would involve the reaction of 3-(benzyloxy)cyclobutanecarboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.org The reaction is reversible, and to favor the formation of the ester, an excess of methanol is often used. libretexts.org
Isotope-labeling experiments have provided insight into the mechanism of Fischer esterification. libretexts.org For instance, when benzoic acid reacts with ¹⁸O-labeled methanol, the resulting methyl benzoate (B1203000) is ¹⁸O-labeled, indicating that the C-OH bond of the carboxylic acid is cleaved during the reaction. libretexts.org
Alternative esterification methods that operate under milder conditions are also employed, which is particularly important when dealing with sensitive functional groups. nih.gov Reagents like trichloroacetimidates can be used to synthesize esters without the need for strong acid promoters. nih.gov Another approach involves the use of triethylamine (B128534) to mediate the esterification between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids. organic-chemistry.org
A summary of common esterification reagents is provided in the table below.
| Reagent/Catalyst | Description |
| Strong Acid (e.g., H₂SO₄, HCl) | Used in Fischer esterification to catalyze the reaction between a carboxylic acid and an alcohol. libretexts.org |
| Trichloroacetimidates | Allow for ester synthesis under mild conditions, avoiding strong acids. nih.gov |
| 2-Benzyloxy-1-methylpyridinium triflate with Triethylamine | Mediates esterification, with triethylamine acting as both a promoter and a scavenger. organic-chemistry.org |
| Thionyl chloride (SOCl₂) | Converts carboxylic acids into more reactive acid chlorides, which can then be reacted with an alcohol to form an ester. libretexts.org |
| Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropylcarbodiimide (EDEC) | Activate carboxylic acids for reaction with amines to form amides, a related transformation. libretexts.org |
Multi-step Synthesis from 3-(benzyloxy)cyclobutanone
A versatile route to this compound begins with 3-(benzyloxy)cyclobutanone. google.com This multi-step synthesis offers a strategic pathway to introduce the required functional groups onto the cyclobutane ring.
The synthesis of the starting material, 3-(benzyloxy)cyclobutanone, can be achieved through a five-step sequence starting from a halogenated methyl benzene. google.com This process involves etherification, halogenation, elimination, ring closure, and dechlorination to yield the target ketone with high purity and yield. google.com A specific example involves the reduction of benzyloxy-2,2-dichloro cyclobutanone with zinc powder in acetic acid and water to produce 3-(benzyloxy)-1-cyclobutanone in good yield. google.com
Once 3-(benzyloxy)cyclobutanone is obtained, it can be converted to the target ester through a series of transformations. A common sequence involves the conversion of the ketone to a cyanohydrin, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification to the methyl ester.
Preparation via Methyl 3-oxocyclobutanecarboxylate
Another synthetic approach to this compound utilizes methyl 3-oxocyclobutanecarboxylate as a key intermediate. This method leverages the reactivity of the ketone functional group for the introduction of the benzyloxy group.
The synthesis of the precursor, methyl 3-oxocyclobutanecarboxylate, can be accomplished from 3-oxocyclobutanecarboxylic acid. sci-hub.segoogle.com One method involves reacting 3-oxocyclobutanecarboxylic acid with triethyl orthoacetate in toluene. sci-hub.se An alternative synthesis of 3-oxocyclobutanecarboxylic acid starts from acetone, bromine, and malononitrile, proceeding through a three-step reaction. google.com
With methyl 3-oxocyclobutanecarboxylate in hand, the next step is the reduction of the ketone to a hydroxyl group, yielding methyl 3-hydroxycyclobutanecarboxylate. This reduction can be carried out using a variety of reducing agents, such as sodium borohydride (B1222165).
The final step is the etherification of the hydroxyl group with a benzyl halide, typically benzyl bromide, in the presence of a base to yield this compound.
Utilization of Ethyl 3-(benzyloxy)cyclobutanecarboxylate as Intermediate
In some synthetic strategies, ethyl 3-(benzyloxy)cyclobutanecarboxylate serves as an intermediate which can then be converted to the corresponding methyl ester. This approach is often dictated by the availability of starting materials or the specific reaction conditions of a synthetic sequence.
The synthesis of the ethyl ester would parallel that of the methyl ester, for instance, by using ethanol (B145695) instead of methanol in the esterification of 3-(benzyloxy)cyclobutanecarboxylic acid.
Once ethyl 3-(benzyloxy)cyclobutanecarboxylate is formed, it can be converted to this compound via transesterification. This reaction is typically catalyzed by an acid or a base and involves treating the ethyl ester with a large excess of methanol. A tetranuclear zinc cluster has also been reported as an effective catalyst for transesterification under mild conditions. organic-chemistry.org
Alternative Synthesis Approaches to Cyclobutane Scaffolds
The construction of the cyclobutane ring is a cornerstone of synthesizing molecules like this compound. Various methods beyond those starting with pre-formed cyclobutane rings are employed to create this four-membered carbocycle.
Nucleophilic Substitution Reactions in Cyclobutane Formation
Intramolecular nucleophilic substitution is a classical and effective strategy for forming cyclobutane rings. This approach typically involves a substrate with a nucleophile and a leaving group positioned to favor a four-membered ring closure.
A common example is the use of malonate derivatives in intramolecular alkylation/decarboxylation strategies to access 1,3-substituted cyclobutanes. nih.gov These reactions are a cornerstone in the synthesis of various cyclobutane-containing compounds. While cyclobutanes are generally stable at room temperature, their inherent ring strain makes them susceptible to ring-opening under various conditions, including nucleophilic attack. researchgate.net This reactivity must be considered when designing synthetic routes.
[2+2] Cycloaddition Reactions in Cyclobutane Construction
The [2+2] cycloaddition reaction is arguably the most prevalent and powerful method for constructing cyclobutane rings. kib.ac.cnnih.gov This reaction involves the combination of two unsaturated components, such as alkenes or alkynes, to form a four-membered ring.
These reactions can be initiated photochemically, thermally, or through catalysis. A notable example is the cycloaddition of dichloroketene with alkenes, which is a versatile method for producing cyclobutanones. nih.gov However, a subsequent dehalogenation step is necessary to arrive at the parent cyclobutane structure. nih.gov
More recent advancements include the use of allenoates in [2+2] cycloadditions with terminal alkenes to rapidly synthesize 1,3-substituted cyclobutanes under simple and robust conditions. nih.gov High-pressure conditions have also been shown to promote [2+2] cycloaddition reactions, for example, between arenesulfonyl allenes and benzyl vinyl ether to form cyclobutane derivatives. ru.nl The mechanism of these cycloadditions can be either diradical or dipolar. ru.nl
A variety of catalysts, including chiral catalysts, have been developed to control the stereochemistry of [2+2] cycloadditions, leading to the asymmetric synthesis of complex cyclobutane-containing natural products. nih.gov
Below is a table summarizing key aspects of [2+2] cycloaddition reactions.
| Reaction Type | Reactants | Conditions | Notes |
| Ketene-Alkene Cycloaddition | Dichloroketene and alkenes | Varies | Produces cyclobutanones that require a subsequent dehalogenation step. nih.gov |
| Allenoate-Alkene Cycloaddition | Allenoates and terminal alkenes | Simple, robust conditions | Rapid synthesis of 1,3-substituted cyclobutanes. nih.gov |
| High-Pressure Cycloaddition | Arenesulfonyl allenes and benzyl vinyl ether | High pressure (e.g., 15 kbar) | Can proceed via a diradical or dipolar mechanism. ru.nl |
| Asymmetric [2+2] Cycloaddition | Various alkenes and ketenes/allenes | Chiral catalysts (e.g., chiral CBS catalyst) | Enables enantioselective synthesis of cyclobutanes. nih.gov |
An in-depth analysis of the chemical compound this compound, focusing on its synthesis and derivatization, is presented in this article. The content is structured to explore various synthetic methodologies leading to the formation of its core cyclobutane structure, as well as strategies for its subsequent chemical modification.
2 Synthesis of the Cyclobutane Ring
The construction of the cyclobutane core is a significant challenge in organic synthesis due to inherent ring strain. Several modern synthetic strategies have been developed to access this important structural motif.
1 Thermal [2+2] Cycloaddition of Benzyl Vinyl Ether and Dichloroketene
The thermal [2+2] cycloaddition reaction between a ketene and an alkene is a powerful method for constructing cyclobutanone rings. Ketenes, with their sp-hybridized central carbon, are highly electrophilic and readily react with electron-rich alkenes in a concerted, antarafacial-suprafacial manner. wikipedia.orgyoutube.com
A viable synthetic route to a precursor of this compound involves the reaction of benzyl vinyl ether with dichloroketene. Dichloroketene is a highly reactive intermediate that is typically generated in situ from either the dehydrochlorination of dichloroacetyl chloride with a non-nucleophilic base like triethylamine, or the reductive dechlorination of trichloroacetyl chloride using activated zinc. thieme.com The dichloroketene then undergoes a [2+2] cycloaddition with benzyl vinyl ether to yield a 2,2-dichloro-3-(benzyloxy)cyclobutanone intermediate. libretexts.orgnih.gov
The resulting dichlorocyclobutanone is a versatile intermediate. The chlorine atoms can be removed under reductive conditions, for example, using zinc dust in acetic acid, to afford 3-(benzyloxy)cyclobutanone. Subsequent steps would involve the introduction of the carboxyl group, potentially through oxidation and esterification, to arrive at the target molecule. The regiochemistry of the cycloaddition is controlled by the electronic properties of the reactants, with the electron-rich ether-substituted carbon of the alkene attacking the electrophilic carbonyl carbon of the ketene. libretexts.org
Table 1: Key Steps in Dichloroketene-based Synthesis
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Dichloroketene Generation | Trichloroacetyl chloride, Zn(Cu) couple | Dichloroketene |
| 2 | [2+2] Cycloaddition | Benzyl vinyl ether, Dichloroketene (in situ) | 2,2-dichloro-3-(benzyloxy)cyclobutanone |
| 3 | Reductive Dechlorination | Zn, Acetic Acid | 3-(benzyloxy)cyclobutanone |
2 Sensitized Intramolecular [2+2] Photoaddition for Cyclobutane Formation
Photochemical [2+2] cycloadditions provide a powerful and versatile strategy for the synthesis of cyclobutane rings, often proceeding with high levels of regio- and stereocontrol. libretexts.orgacs.org Unlike thermal cycloadditions, these reactions are photochemically allowed and typically proceed through the excitation of one of the alkene partners to its triplet state via a photosensitizer. nih.gov
In the context of synthesizing the cyclobutane core of this compound, an intramolecular approach would be employed. This strategy involves a precursor molecule that contains two tethered olefinic groups. acs.orgresearchgate.net Upon irradiation with light of a suitable wavelength in the presence of a triplet sensitizer (B1316253) (e.g., acetone, benzophenone, or certain iridium complexes), one of the double bonds is excited. nih.gov This excited triplet state can then react with the second double bond within the same molecule to form the four-membered ring.
The regioselectivity of the intramolecular photocycloaddition is largely dictated by the length and nature of the tether connecting the two alkene moieties, a principle known as the "rule of five," which favors the formation of a new five-membered ring during the cyclization process. nih.gov This allows for predictable construction of complex, bridged, or fused bicyclic systems which can be subsequently elaborated to the target structure. acs.orgrsc.org The use of chiral auxiliaries or catalysts can also induce enantioselectivity in these transformations. acs.org
3 Metal-mediated Carbene Additions
Metal-mediated reactions involving carbenes or carbenoids offer another avenue to cyclobutane structures. While most commonly associated with cyclopropanation, certain carbene-based methodologies can be adapted for the synthesis of four-membered rings. nih.gov Dirhodium(II) tetracarboxylates are highly effective catalysts for the decomposition of diazo compounds to generate rhodium-stabilized carbenes. nih.govnih.gov
These donor/acceptor carbenes are sufficiently reactive to undergo C–H insertion reactions but are selective enough to be controlled by the catalyst's ligand sphere. nih.gov An intramolecular C–H insertion reaction can be designed to form a cyclobutane ring. A substrate containing a diazoacetate group and a strategically positioned C–H bond can be cyclized using a rhodium catalyst. The catalyst controls which C–H bond is functionalized, allowing for selective ring formation. researchgate.netcaltech.edu
For example, a linear precursor with a terminal diazoacetate and a C–H bond at the γ-position could be envisioned. Upon treatment with a catalyst like Rh₂(OAc)₄, the rhodium carbene would form and could insert into the γ-C–H bond to construct the cyclobutane ring directly. The choice of chiral rhodium catalysts can further render this process enantioselective. nih.gov
4 C–H Functionalization Logic in Cyclobutane Synthesis
Rather than constructing the ring from acyclic precursors, C–H functionalization logic offers a modern alternative where a pre-existing cyclobutane scaffold is selectively modified. acs.org This approach is powerful for installing functional groups with high precision, avoiding issues of regioselectivity often encountered in ring-forming reactions. acs.orgacs.org
This strategy typically employs a directing group attached to the cyclobutane substrate. This group coordinates to a transition metal catalyst, such as palladium or rhodium, and positions it in close proximity to a specific C–H bond, enabling its selective activation and functionalization. snnu.edu.cnnih.govyoutube.com For the synthesis of this compound, one could start with a simple precursor like methyl cyclobutanecarboxylate. A directing group, such as a picolinamide (B142947) or an aminoquinoline group, could be temporarily installed. acs.org
Under palladium(II) catalysis, this directing group would guide the metal to activate a C–H bond at the C3 position. The resulting palladacycle intermediate could then be coupled with a suitable partner to introduce the desired functionality. For instance, an oxidation reaction could introduce a hydroxyl group, which could then be benzylated. This method provides access to complex cyclobutanes by treating C–H bonds as functional groups. acs.orgnih.gov
Applications in Advanced Organic Synthesis
Methyl 3-(benzyloxy)cyclobutanecarboxylate as a Synthetic Intermediateachemblock.combldpharm.com
This compound is widely recognized as a valuable synthetic intermediate and building block in organic chemistry. achemblock.combldpharm.com Its utility stems from the presence of multiple functional groups that can be selectively manipulated. The ester can be hydrolyzed, reduced, or converted to other functionalities, while the benzyloxy group serves as a stable protecting group for the hydroxyl function, which can be deprotected at a later synthetic stage. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure, making it a reliable starting point for multi-step syntheses. It is offered by chemical suppliers as a building block for research and development, highlighting its established role in the scientific community. achemblock.combldpharm.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4934-98-9 | achemblock.combldpharm.comambeed.com |
| Molecular Formula | C13H16O3 | achemblock.comambeed.comsynthonix.com |
| Molecular Weight | 220.27 g/mol | achemblock.com |
| IUPAC Name | methyl 3-(benzyloxy)cyclobutane-1-carboxylate | achemblock.com |
| Purity | Typically 95-97% | achemblock.comsynthonix.com |
| SMILES Code | COC(=O)C1CC(OCC2=CC=CC=C2)C1 | achemblock.com |
| MDL Number | MFCD00513559 | achemblock.combldpharm.com |
Construction of Complex Molecular Architecturesachemblock.com
The unique geometry and reactivity of this compound make it an excellent scaffold for constructing complex and diverse molecular architectures. achemblock.com The strained four-membered ring provides a rigid framework that can be functionalized to create a wide array of substituted cyclobutane (B1203170) systems.
The compound is a direct precursor to a variety of substituted cyclobutyl derivatives. For instance, it has been instrumental in the synthesis of carbocyclic nucleoside analogues, which are important targets in medicinal chemistry. rsc.org One notable application involves its use in preparing precursors for Cyclobut-A derivatives. rsc.org Research has shown its utility in synthesizing 9-cyclobutylpurine derivatives by coupling the cyclobutane moiety with purine (B94841) bases. rsc.org Specifically, related structures like trans-3-(benzyloxymethyl)cyclobutanol can be coupled with purine derivatives under Mitsunobu conditions to yield complex cyclobutylpurines. rsc.org These syntheses demonstrate the compound's role in accessing stereochemically complex and polysubstituted cyclobutane systems. calstate.edu
The functional groups on the cyclobutane ring allow for various transformations, including the formation of alcohol intermediates. While direct lithiation of this compound is not extensively detailed in the provided literature, the general principles of cyclobutane chemistry allow for such transformations. For example, related cyclobutanone (B123998) derivatives can be readily converted to cyclobutanol (B46151) intermediates. rsc.org Furthermore, the acidity of C-H bonds in strained ring systems can be exploited. In related bicyclobutane systems, deprotonation at a bridgehead C-H bond using strong organolithium bases like n-butyllithium (nBuLi) allows for the formation of a lithiated intermediate that can be trapped by electrophiles. nih.gov This principle suggests that functionalization via lithiation is a viable strategy for creating new C-C bonds and introducing further complexity, such as forming tertiary alcohols from ketone precursors.
This compound is considered a foundational building block for generating a wide range of organic molecules. achemblock.com Bicyclobutanes, close relatives of cyclobutanes, are noted for their use as building blocks in reactions that generate significant molecular complexity rapidly. nih.govnih.gov The strain within the cyclobutane ring can be harnessed to drive reactions, providing access to intricate molecular scaffolds. nih.gov The compound serves as a precursor to important intermediates for cyclobutane-based carbocyclic nucleosides, such as [1α,2β,3α-2,3-bis(benzyloxymethyl)cyclobutyl]imidazol-5-amines. rsc.org These intermediates are, in turn, used to synthesize various derivatives, including new 1,2-dihydropurine and 1-methyl derivatives of Cyclobut-A. rsc.org
Design and Synthesis of Conformationally Restricted Compoundsnih.gov
The cyclobutane ring imposes significant conformational rigidity compared to more flexible acyclic or larger-ring systems. This inherent structural constraint is a desirable feature in medicinal chemistry for designing molecules that can bind to biological targets with high specificity. The synthesis of polysubstituted cyclobutanes can be stereochemically complex due to the "ring flipping" phenomenon, which complicates spectroscopic analysis but also offers an opportunity for designing stereochemically controlled molecules. calstate.edu The development of new synthetic methods to exert precise stereochemical control over the cyclobutane scaffold is an active area of research. calstate.edu Using building blocks like this compound allows chemists to introduce this conformational restriction into larger molecules, aiding in the study of structure-activity relationships.
Applications in Medicinal Chemistry and Drug Discoveryachemblock.combldpharm.comrsc.orgnih.govacs.orgresearchgate.net
The cyclobutane motif is a key structural element in a number of biologically active compounds, and this compound serves as a vital starting material for accessing these structures. achemblock.combldpharm.com Its application is particularly notable in the synthesis of carbocyclic nucleosides, a class of compounds known for their antiviral and anticancer properties. rsc.org
Research has demonstrated the synthesis of nucleoside analogues such as 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and 9-[cis-3-(hydroxymethyl)cyclobutyl]guanine starting from precursors related to this compound. rsc.org Furthermore, the compound is a precursor for intermediates used to synthesize derivatives of Cyclobut-A, highlighting its relevance in creating molecules with potential therapeutic value. rsc.org The broader field of C-H functionalization on cyclobutane rings is being explored to access pseudodimeric cyclobutane natural products, such as the dictazole and piperarborenine families, which have potential medicinal applications. acs.org
Table 2: Examples of Synthesized Derivatives
| Derivative Class | Key Intermediate/Precursor | Application/Significance | Source(s) |
|---|---|---|---|
| 9-Cyclobutylpurines | trans-3-(benzyloxymethyl)cyclobutanol | Synthesis of Adenine and Guanine nucleoside analogues | rsc.org |
| Cyclobut-A Derivatives | [1α,2β,3α-2,3-bis(benzyloxymethyl)cyclobutyl]imidazol-5-amines | Precursors to carbocyclic nucleosides | rsc.org |
| Dictazole & Piperarborenine Families | Substituted Cyclobutanes | Access to pseudodimeric natural products via C-H functionalization | acs.org |
Precursors for Biologically Active Compounds
The cyclobutane motif is a recurring structural element in a wide array of biologically active natural products and synthetic compounds. researchgate.net The inherent strain and three-dimensional nature of the cyclobutane ring can impart unique pharmacological properties to a molecule, influencing its binding affinity to biological targets and its metabolic stability. This compound is a key precursor for introducing this valuable scaffold into novel molecular architectures.
The presence of both an ester and a protected hydroxyl group allows for sequential and regioselective modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters. Alternatively, the ester can be reduced to a primary alcohol. The benzyloxy group serves as a stable protecting group for the hydroxyl functionality, which can be deprotected under specific conditions to reveal a reactive hydroxyl group for further synthetic transformations. This dual functionality makes it an ideal starting material for the synthesis of complex molecules with diverse biological activities, including those with potential applications as antimicrobial, antiviral, and anticancer agents.
Derivatives as Potential Therapeutic Agents
The development of new therapeutic agents often relies on the exploration of novel chemical scaffolds that can interact with biological targets in a specific and potent manner. Derivatives of this compound have emerged as promising candidates in this regard. The rigid cyclobutane core can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity.
For instance, platinum(II) complexes incorporating ligands derived from 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mdpi.com These complexes are designed as analogues of carboplatin, a widely used anticancer drug. The modification of the ligand structure, including the introduction of the benzyloxy group, can influence the complex's solubility, stability, and biological activity. mdpi.com Research in this area aims to develop new platinum-based drugs with improved efficacy and reduced side effects.
Cyclobutane Derivatives as JAK Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors. google.com Dysregulation of JAK signaling is implicated in a variety of diseases, including inflammatory and autoimmune disorders, myeloproliferative neoplasms, and cancer. google.comgoogle.com Consequently, the development of JAK inhibitors has become a major focus of pharmaceutical research.
Several patents and research articles describe the synthesis and activity of cyclobutane derivatives as potent and selective JAK inhibitors. google.comnih.gov These compounds often feature a cyclobutane core that serves as a central scaffold to which various pharmacophoric groups are attached. The specific stereochemistry of the substituents on the cyclobutane ring can be crucial for achieving high potency and selectivity for different JAK isoforms. For example, cis-1,3-disubstituted cyclobutane derivatives have shown promise as selective JAK1 inhibitors. nih.gov While the direct synthesis from this compound is not always explicitly detailed in these documents, the structural motifs present in these inhibitors highlight the importance of cyclobutane intermediates in their synthesis. The functional handles present in this compound make it a plausible starting material for the elaboration into such complex structures.
Application in the Synthesis of Boronated Amino Acids for BNCT
Boron Neutron Capture Therapy (BNCT) is a non-invasive radiation therapy for cancer that utilizes the nuclear capture and fission reactions that occur when non-radioactive boron-10 (B1234237) is irradiated with low-energy thermal neutrons. tennessee.eduresearchgate.net A key challenge in BNCT is the development of tumor-selective boron delivery agents that can accumulate in cancer cells in sufficient concentrations. Boronated amino acids are a promising class of such agents, as they can be actively transported into tumor cells via amino acid transporters that are often overexpressed in cancer. researchgate.netnih.gov
The synthesis of novel boronated amino acids often involves the use of unique scaffolds to which a boron-containing moiety (such as a carborane or a boronic acid) and an amino acid functionality are attached. tennessee.edunih.gov Cyclobutane rings have been incorporated into the design of these amino acids to create conformationally restricted analogues of natural amino acids. This compound can serve as a valuable starting material in the multi-step synthesis of such boronated amino acids. The ester group can be converted to a carboxylic acid, and the benzyloxy-protected hydroxyl group can be transformed into an amino group or used as a point of attachment for the boron-containing fragment. For example, the synthesis of 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid has been reported as a potential BNCT agent. researchgate.net
Design of Peptidomimetic Drugs
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govresearchgate.net The design of peptidomimetics often involves the incorporation of non-natural amino acids or the use of cyclic scaffolds to constrain the conformational flexibility of the molecule. nih.gov
Spectroscopic and Stereochemical Analysis of Methyl 3 Benzyloxy Cyclobutanecarboxylate and Its Analogues
Spectroscopic Characterization Techniques (e.g., NMR, HPLC, LC-MS, UPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the connectivity of the molecule.
In ¹H NMR, the benzylic protons (CH₂Ph) would typically appear as a singlet around 4.5 ppm. The protons of the cyclobutane (B1203170) ring would produce complex multiplets between 2.0 and 3.5 ppm, with their exact chemical shifts and coupling constants being highly dependent on their cis or trans relationship. The methyl ester protons (-OCH₃) would be a sharp singlet around 3.7 ppm, and the aromatic protons of the benzyl (B1604629) group would appear between 7.2 and 7.4 ppm. rsc.orgrsc.org
In ¹³C NMR, the carbonyl carbon of the ester would be observed downfield, typically around 170-175 ppm. The carbons of the phenyl group would appear in the 127-138 ppm range, while the benzylic CH₂ and the cyclobutane ring carbons would be found in the aliphatic region of the spectrum. rsc.org
High-Performance Liquid Chromatography (HPLC) : HPLC is crucial for assessing the purity of the compound and for separating its stereoisomers. Chiral HPLC, using a chiral stationary phase, can be employed to separate the enantiomers of both the cis and trans isomers, allowing for the determination of enantiomeric excess (ee). ambeed.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to confirm the molecular weight of the compound (C₁₃H₁₆O₃, MW: 220.26 g/mol ) and to identify any impurities. ambeed.comcopernicus.org The mass spectrum would be expected to show the parent ion peak and characteristic fragmentation patterns, such as the loss of the benzyl group. cdnsciencepub.com
Ultra-Performance Liquid Chromatography (UPLC) : UPLC is a more recent evolution of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and greater sensitivity. ambeed.com It is particularly useful for the rapid analysis of purity and for separating complex mixtures of stereoisomers. copernicus.org
Table 1: Predicted Spectroscopic Data for Methyl 3-(benzyloxy)cyclobutanecarboxylate
| Technique | Feature | Predicted Observation | Reference |
| ¹H NMR | Methyl Ester (-OCH₃) | ~3.7 ppm (singlet, 3H) | rsc.org |
| Benzylic Protons (-OCH₂Ph) | ~4.5 ppm (singlet, 2H) | chemicalbook.com | |
| Cyclobutane Protons | 2.0-3.5 ppm (multiplets) | chemicalbook.com | |
| Aromatic Protons (-C₆H₅) | 7.2-7.4 ppm (multiplet, 5H) | rsc.org | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~173 ppm | rsc.org |
| Aromatic Carbons | 127-138 ppm | rsc.org | |
| Benzylic Carbon (-OCH₂) | ~70 ppm | rsc.org | |
| Cyclobutane Carbons | 30-45 ppm | chemicalbook.com | |
| Methyl Ester Carbon (-OCH₃) | ~52 ppm | chemicalbook.com | |
| LC-MS | Molecular Ion [M+H]⁺ | m/z 221.11 | chemspider.com |
Stereochemical Considerations in Cyclobutane Systems
The four-membered ring of cyclobutane imposes significant geometric constraints that lead to complex stereochemical properties.
For a 1,3-disubstituted cyclobutane like "this compound," the two substituents can be located on the same side of the ring plane (cis) or on opposite sides (trans). youtube.com The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would exist in a flat structure. stackexchange.comlibretexts.org This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents.
Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer. stackexchange.comechemi.com This is because in the cis conformation, both bulky substituents can simultaneously occupy the more spacious equatorial positions, minimizing unfavorable steric interactions. echemi.com In contrast, the trans isomer must have one substituent in an equatorial position and one in an axial position, leading to greater 1,3-diaxial steric strain. stackexchange.com However, rare exceptions exist where strong dipolar interactions or specific substituent effects can make the trans isomer more stable. scite.ai
Syntheses of chiral cyclobutane derivatives from achiral precursors typically yield a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.orglibretexts.org Since enantiomers have identical physical properties, their separation, a process known as resolution, is a significant challenge. libretexts.org
A common method for resolving racemic carboxylic acids or alcohols is through the formation of diastereomers. wikipedia.org For instance, a racemic cyclobutane carboxylic acid can be reacted with an enantiomerically pure chiral amine. This reaction creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. libretexts.orgwikipedia.org After separation, the chiral auxiliary is removed to yield the pure enantiomers of the original acid.
Enzymatic resolution offers an alternative, highly selective method. Lipases, for example, can catalyze the hydrolysis or acylation of one enantiomer in a racemic mixture of esters or alcohols at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product. researchgate.net
Controlling the diastereomeric outcome of a reaction is a key goal in the synthesis of substituted cyclobutanes. Various synthetic strategies have been developed to achieve high diastereoselectivity, preferentially forming one diastereomer (e.g., cis or trans) over others.
One effective method involves the diastereoselective reduction of a pre-existing ring system. For example, the reduction of a 3-substituted cyclobutanone (B123998) using a hydride reagent like sodium borohydride (B1222165) can proceed with high cis selectivity. acs.org A notable strategy for preparing cis-1,3-disubstituted cyclobutanes involves the Knoevenagel condensation of a ketone with Meldrum's acid, followed by a diastereoselective reduction of the resulting cyclobutylidene intermediate. acs.org Other approaches include the Michael addition of nucleophiles to cyclobutenes, which can yield N-heterocycle-substituted cyclobutanes with high diastereoselectivity. nih.gov Furthermore, cycloaddition reactions involving strained molecules like bicyclo[1.1.0]butanes can provide access to cis-1,3-disubstituted cyclobutanes. rsc.org
To minimize torsional strain from eclipsing C-H bonds, the cyclobutane ring adopts a non-planar, puckered conformation. libretexts.orgdalalinstitute.com This puckering rapidly interconverts between two equivalent "butterfly" conformations at room temperature. stackexchange.com The puckering creates two distinct substituent positions on each carbon: axial, which are roughly perpendicular to the average plane of the ring, and equatorial, which are roughly in the plane of the ring.
Substituents on a cyclobutane ring generally prefer the equatorial position to minimize steric hindrance. lumenlearning.com In 1,3-disubstituted cyclobutanes, this preference is particularly pronounced. The most stable conformation is typically the one that maximizes the number of substituents in equatorial positions. echemi.com For the cis isomer, a conformation where both groups are diequatorial is possible and highly favored. stackexchange.com The trans isomer is forced into an axial-equatorial arrangement, which is generally less stable due to unfavorable 1,3-diaxial interactions between the axial substituent and the axial hydrogens on the opposite side of the ring. stackexchange.com Computational studies and microwave spectroscopy on molecules like cyclobutanecarboxylic acid have been instrumental in mapping the potential energy surfaces and confirming the existence and relative energies of these different conformers. illinois.eduresearchgate.net
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides unambiguous information about bond lengths, bond angles, and, most importantly, the relative and absolute stereochemistry of the molecule. nih.gov
For cyclobutane derivatives, a crystal structure can confirm whether the substituents are in a cis or trans arrangement. acs.org It also reveals the precise conformation of the ring in the solid state, including the degree of puckering or the dihedral angle of the "butterfly" shape. cdnsciencepub.comresearchgate.net This technique has been used to verify the structures of complex, highly substituted cyclobutane products resulting from novel synthetic methods, providing concrete proof of the reaction's stereochemical outcome. nih.govacs.org
Computational Chemistry and Modeling
Quantum Chemical Calculations on Cyclobutane (B1203170) Systems
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of cyclobutane derivatives. unipd.itrsc.org High-level ab initio calculations are employed to determine key properties such as geometry, spectroscopic constants, and the barriers to conformational changes. nih.gov Methods like Coupled-Cluster with Single and Double and perturbative Triple excitations, denoted as CCSD(T), when combined with large basis sets such as quadruple-zeta quality or higher, provide highly accurate estimates for these parameters. nih.gov For instance, calculations on the parent cyclobutane molecule have been crucial in establishing the precise energy barrier between its puckered (D₂d symmetry) and planar transition state (D₄h symmetry) configurations. nih.gov
The accuracy of these calculations is critical; CCSD(T) calculations using basis sets as large as cc-pV5Z have yielded a puckering barrier value within 2% of the experimentally determined value. nih.gov Similarly, Density Functional Theory (DFT) is widely used to investigate the mechanisms of reactions involving cyclobutane rings, such as the stereoselective synthesis of cyclobutanes from pyrrolidines, by mapping out the reaction energy profile. acs.org
Table 1: Computed Equilibrium Structural Parameters for Cyclobutane This table presents the calculated equilibrium structure of the parent cyclobutane molecule, providing a baseline for understanding the geometry of substituted derivatives like Methyl 3-(benzyloxy)cyclobutanecarboxylate. The values were obtained using the CCSD(T)/aug-cc-pVTZ level of theory. nih.gov
| Parameter | Description | Calculated Value |
| r(C-C) | Carbon-Carbon bond length | 1.554 Å |
| r(C-Hα) | Axial Carbon-Hydrogen bond length | 1.093 Å |
| r(C-Hβ) | Equatorial Carbon-Hydrogen bond length | 1.091 Å |
| φ(C-C-C) | Carbon-Carbon-Carbon bond angle | 88.1° |
| α(Hα-C-Hβ) | Hydrogen-Carbon-Hydrogen bond angle | 109.15° |
| θ | Ring puckering angle | 29.68° |
Molecular Modeling of Reactivity and Selectivity
Molecular modeling is a key tool for predicting the reactivity of cyclobutane systems and rationalizing the selectivity observed in their chemical reactions. nih.gov Computational studies, particularly using DFT, can unveil complex reaction mechanisms step-by-step. For example, in the synthesis of cyclobutanes via the contraction of pyrrolidines, DFT calculations have shown that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org The subsequent barrierless collapse of this biradical explains the high stereoretention observed in the product. acs.org
These models can also explain why different starting materials lead to varying product yields. By calculating the activation energies for the rate-determining step of different derivatives, researchers can correlate computational data with experimental outcomes. acs.org Such insights are crucial for optimizing reaction conditions and for the rational design of synthetic pathways leading to complex, substituted cyclobutanes. acs.orgrsc.org Furthermore, modeling can predict how the steric and electronic properties of ligands or substituents influence diastereoselectivity in catalytic reactions that form cyclobutane or cyclopropane (B1198618) rings. acs.org
Table 2: Calculated Activation Energies for Cyclobutane Formation This table shows the calculated activation energies for the rate-determining step in the formation of different substituted cyclobutanes from pyrrolidine (B122466) precursors, as determined by DFT calculations. acs.org
| Substituent (R) | Experimental Yield | Calculated Activation Energy (kcal/mol) |
| 2-Cl | 88% | 17.7 |
| 4-OMe | 25% | 16.0 |
Conformer Analysis and Energy Landscapes
The molecule is flexible and can rapidly interconvert between equivalent puckered conformations at room temperature. dalalinstitute.com The energy barrier for this ring-puckering inversion is a key characteristic of the cyclobutane system. High-level quantum chemical calculations have been instrumental in accurately determining this barrier. nih.gov For the parent cyclobutane, the barrier between the minimum energy puckered structure (D₂d) and the planar transition state (D₄h) has been calculated to be approximately 498 cm⁻¹. nih.gov In substituted cyclobutanes like this compound, the substituents will influence the puckering angle and may create a preference for one puckered conformation over another, where a bulky group occupies a pseudo-equatorial position to minimize steric interactions. acs.orgresearchgate.net
Table 3: Calculated Puckering Barrier for Cyclobutane This table displays the computationally determined energy barrier for the ring inversion of the parent cyclobutane molecule.
| Method | Basis Set | Puckering Barrier (cm⁻¹) | Reference |
| CCSD(T) | cc-pV5Z | ~498 | nih.gov |
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic data of molecules. For cyclobutane systems, theoretical calculations can predict vibrational frequencies (related to IR spectra), NMR chemical shifts, and electronic transition energies (related to UV-Vis spectra). aip.org
Anharmonic calculations based on second-order perturbation theory have been shown to predict the fundamental vibrational band origins of cyclobutane with high accuracy, typically within 1% of the experimental values. nih.gov This allows for the confident assignment of complex experimental spectra. For studying photochemical behavior, methods that can handle excited states, such as Complete Active Space Self-Consistent Field (CASSCF) followed by a second-order perturbation theory correction (CASPT2), are employed. aip.org These calculations can predict how a molecule like cyclobutanone (B123998) relaxes after being excited by light, following the population dynamics between different electronic states (S₂, S₁, S₀) over femtosecond timescales. aip.orgresearchgate.net Such predictive power is essential for understanding the fundamental photophysics and photochemistry of molecules containing a cyclobutane ring.
Table 4: Accuracy of Predicted Vibrational Frequencies for Cyclobutane This table highlights the typical accuracy achieved by anharmonic computational methods when predicting the infrared spectroscopic features of cyclobutane. nih.gov
| Computational Method | Property | Accuracy vs. Experiment |
| Anharmonic Perturbation Theory | Fundamental Vibrational Frequencies | ≤ 30 cm⁻¹ (<1%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
